1-(3,4-Diethoxyphenyl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds often involves reactions between different precursors to form targeted chemical structures. For instance, ethyl N'-acetylacetohydrazonate reacted with 2-(4-methoxyphenyl)ethanamine to synthesize derivatives, highlighting a method of forming complex molecules from simpler ones (Düğdü et al., 2013).
Molecular Structure Analysis
The molecular structure of compounds similar to 1-(3,4-Diethoxyphenyl)ethanamine has been analyzed through various spectroscopic methods, including IR, NMR, and mass spectrometry. These analyses provide insights into the geometry and electronic structure of the molecule. Theoretical methods like density functional theory (DFT) have been used to predict molecular geometries and properties, which are confirmed through experimental data (Düğdü et al., 2013).
Chemical Reactions and Properties
The reactivity of related chemical entities often involves their ability to undergo transformations under specific conditions. For example, the synthesis of polyetherimides from dietheramines indicates the reactivity of these molecules towards forming polymers with specific properties, such as thermal stability and solubility (Lin et al., 2011).
Scientific Research Applications
Synthesis of Apremilast
Identification in Gas Chromatography-Mass Spectrometry
The compound has been identified in gas chromatography and mass spectrometry analysis. This identification is crucial for routine analysis of new psychoactive substances in crime laboratories (Lum, Brophy, & Hibbert, 2016).
Metabolism by Cytochrome P450 Enzymes
Studies have focused on the metabolism of 1-(3,4-Diethoxyphenyl)ethanamine derivatives by cytochrome P450 enzymes. These studies are significant for understanding the pharmacokinetics and potential drug-drug interactions of these compounds (Nielsen et al., 2017).
Pharmacological Properties
Research has also been conducted on the pharmacological properties of 1-(3,4-Diethoxyphenyl)ethanamine derivatives. These studies contribute to understanding their mechanism of action and potential therapeutic applications (Eshleman et al., 2018).
Synthesis for Polyetherimides
The compound is used in the synthesis of polyetherimides, focusing on economic preparation and improved properties like thermal stability and flame retardancy (Lin, Chang, & Cheng, 2011).
Antimicrobial and Antidiabetic Studies
Schiff bases derived from 1-(3,4-Diethoxyphenyl)ethanamine have been synthesized and evaluated for antimicrobial and antidiabetic activities. These compounds have shown inhibitory activities against bacterial growth and α-amylase, an enzyme relevant in diabetes management (G et al., 2023).
properties
IUPAC Name |
1-(3,4-diethoxyphenyl)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-4-14-11-7-6-10(9(3)13)8-12(11)15-5-2/h6-9H,4-5,13H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXUSXEBIIDKQFW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C)N)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10387814 |
Source
|
Record name | 1-(3,4-diethoxyphenyl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10387814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Diethoxyphenyl)ethanamine | |
CAS RN |
105321-50-4 |
Source
|
Record name | 3,4-Diethoxy-α-methylbenzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=105321-50-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3,4-diethoxyphenyl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10387814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.